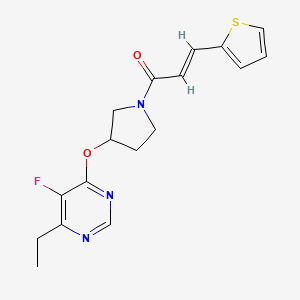

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound "(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" features a pyrimidine core substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively. This pyrimidine moiety is linked via an oxygen atom to a pyrrolidine ring, while the (E)-configured enone system connects to a thiophen-2-yl group. Structural validation likely utilizes SHELX programs, given their prevalence in small-molecule crystallography .

Properties

IUPAC Name |

(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(10-12)15(22)6-5-13-4-3-9-24-13/h3-6,9,11-12H,2,7-8,10H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFRFDPYKZQMR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine moiety, a pyrrolidine ring, and a thiophene substituent. Its molecular formula is , with a molecular weight of approximately 335.39 g/mol. The presence of the fluorine atom in the pyrimidine ring is significant for enhancing the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases that play pivotal roles in cancer cell proliferation and survival.

Target Inhibition

Research indicates that compounds similar to (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit:

- IDH Mutants : Inhibitors of mutant IDH proteins have been explored for their potential to treat various cancers associated with metabolic dysregulation .

- Kinase Activity : The compound's structural features suggest it may inhibit kinases involved in tumor growth and metastasis, which has been demonstrated in related compounds with similar scaffolds .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Viability Assays : The compound demonstrated an IC50 value in the low micromolar range against colorectal cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Microbial Assays : Preliminary results show that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving IDH inhibitors showed promising results, with patients exhibiting reduced tumor sizes and improved survival rates .

- Antimicrobial Trials : A study on pyrimidine derivatives indicated that modifications to the structure can enhance antibacterial potency, supporting further exploration of this compound's derivatives for therapeutic use .

Comparison with Similar Compounds

Core Structure Variations

- Pyrimidine vs.

- Enone Configuration: The (E)-geometry in both the target and ’s compound enforces a planar structure, facilitating π-π interactions with biological targets .

Substituent Effects

- Thiophene vs. Methoxyphenyl : The thiophen-2-yl group in the target acts as a bioisostere for phenyl, offering similar steric bulk with altered electronic properties. In contrast, the methoxyphenyl in ’s compound enhances electron donation, which may influence redox stability .

Research Findings and Implications

- Metabolic Stability : Fluorination at the 5-position (target and Example 63) is a strategic choice to reduce cytochrome P450-mediated degradation, a common optimization step in drug design .

- Lipophilicity vs. Solubility : The target’s ethyl group may improve lipophilicity (logP ~3.5 estimated) compared to ’s trifluoromethyl derivatives (logP ~2.8), though at the cost of aqueous solubility .

- Bioisosteric Replacements : Thiophene in the target and methylthiophene in Example 63 highlight the use of sulfur-containing heterocycles to modulate solubility and target engagement without significant steric penalty .

Q & A

Q. What are the established synthetic routes for (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Formation of the pyrrolidin-1-yl linkage via nucleophilic substitution or Pd-catalyzed cross-coupling .

- Enone Formation : Condensation of thiophene-derived aldehydes with pyrrolidinone intermediates under basic conditions (e.g., NaH in DCM) .

- Purification : Column chromatography or crystallization to isolate the product (>95% purity) .

Yield optimization often requires iterative adjustments to stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Structural validation relies on:

- ¹H/¹³C NMR : Assigns protons/carbons to the thiophene, pyrimidine, and enone moieties .

- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

| Analytical Technique | Key Application | Reference |

|---|---|---|

| FT-IR | Confirms carbonyl (C=O) and C-F stretches | |

| UPLC-PDA | Monitors degradation under stress conditions |

Advanced Research Questions

Q. How can computational models be employed to predict reaction pathways and optimize the synthesis of this compound?

Methodological Answer: Computational tools address challenges in synthetic planning:

- DFT Calculations : Predict regioselectivity in nucleophilic substitutions (e.g., pyrimidine-pyrrolidine coupling) .

- Machine Learning (ML) : Trains on reaction databases to recommend solvent/catalyst combinations for higher yields .

- Molecular Dynamics (MD) : Simulates solvent effects on enone stability during purification .

For example, ML models can prioritize Pd-based catalysts over Cu for cross-coupling steps, reducing side-product formation .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., solubility, stability) across different studies?

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound against biological targets?

Methodological Answer: SAR studies integrate:

- Molecular Docking : Screens against target proteins (e.g., kinases) to predict binding modes of the pyrimidine and thiophene groups .

- In Vitro Assays : Tests analogs with modified substituents (e.g., ethyl → methyl on pyrimidine) to quantify IC₅₀ shifts .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., enone for Michael addition reactivity) .

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine substitution on pyrimidine | Enhances metabolic stability | |

| Thiophene → phenyl replacement | Reduces off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.